The table below summarizes the key identifying information and physical properties for Lithium 1-pentynyl- [1].
| Property | Value / Description |
|---|---|
| CAS Number | 18643-50-0 [1] |
| IUPAC Name | lithium;pent-1-yne [1] |
| Molecular Formula | C₅H₇Li [2] [1] |
| Molecular Weight | 74.1 g/mol [1] |
| Canonical SMILES | [Li+].CCCC#[C-] [1] |
| InChI Key | NETJXSCSDWRQTJ-UHFFFAOYSA-N [1] |
Lithium 1-pentynyl-, as an organolithium compound, is typically not isolated but generated in solution for immediate use. The primary method for its preparation is through the direct lithiation of the terminal alkyne, 1-pentyne [1].
Detailed Synthesis Protocol
The following procedure, adapted from a similar synthesis of 1-propynyllithium, is a robust method for generating lithium acetylides [3].
Step 1: Reaction Setup
Step 2: Lithiation
This synthesis process can be visualized in the following workflow:
Synthesis of Lithium 1-pentynyl- via direct lithiation.
Key Reactivity and Applications
This compound is a strong nucleophile and base, commonly used in research for [1]:
Lithium 1-pentynyl- requires strict handling protocols typical of organolithium reagents [3] [1]:
While not a direct therapeutic agent, the 4-pentynyl group (which is the organic moiety of Lithium 1-pentynyl-) has been used as a side chain in synthetic indole cannabinoids during research for CB2 receptor-selective ligands [4]. For example, one study found that an indole derivative with a 4-pentynyl group at the N1 position (compound 35) acted as a potent and selective neutral antagonist for the human CB2 receptor. This highlights the 4-pentynyl group's relevance in medicinal chemistry research for tuning a compound's pharmacological profile [4].
It is important to note the limitations of the available information:
| Property | Value / Description |
|---|---|
| CAS Number | 18643-50-0 [1] |
| Molecular Formula | C₅H₇Li [1] |
| Molecular Weight | 74.1 g/mol [1] |
| IUPAC Name | lithium;pent-1-yne [1] |
| Canonical SMILES | [Li+].CCCC#[C-] [1] |
| Chemical Structure | An organolithium compound with a lithium atom bonded to a pent-1-ynyl group (a terminal alkyne with a four-carbon chain) [1]. |
The following table summarizes the two primary synthetic routes identified.
| Method | Reaction Summary | Key Conditions | Notes & Context |
|---|---|---|---|
| Direct Lithiation [1] | 1-Pentyne + Lithium Base → Lithium, 1-pentynyl- + Byproduct | Solvent: Diethyl ether or Tetrahydrofuran (THF); Temperature: -78°C to 0°C; Atmosphere: Inert (Argon/Nitrogen) | A classical method; uses a strong lithium base to deprotonate the terminal alkyne. |
| Transmetallation with n-BuLi [1] | 1-Pentyne + n-Butyllithium → Lithium, 1-pentynyl- + n-Butane | Solvent: Tetrahydrofuran (THF) or Diethyl ether; Temperature: -78°C to 0°C; n-BuLi: 1.0-1.1 equiv. | Preferred for operational simplicity and high yield (80-95%); the reagent is typically generated and used in situ [1]. |
Based on the general methods and analogous procedures found in the search results, here is a detailed experimental workflow for the synthesis of Lithium 1-pentynyl- via the transmetallation method, which is the most common and practical approach.
Synthesis involves strict inert conditions and low temperatures to form the reactive intermediate.
Key Reagents and Precautions:
Lithium 1-pentynyl-, like other lithium acetylides, is a valuable reagent in organic synthesis, primarily due to its strong nucleophilicity [1] [4]. It is typically not isolated but used directly in the same reaction pot.
Key Reaction: Alkylation to Form Substituted Alkynes The anion attacks electrophilic carbon, forming new carbon-carbon bonds [1] [4].
Lithium 1-pentynyl, as a representative lithium acetylide, is a potent nucleophile. Its primary reactivity involves forming alkynyl boronate complexes, which undergo subsequent transformations. The table below summarizes its key reaction as a foundational step in a method for constructing tetrasubstituted alkenes [1].
| Reactant/Complex | Electrophile | Key Product | Role of Lithium 1-pentynyl | Key Outcome |
|---|---|---|---|---|
| 3-Phenylpropyl-9-BBN & 1-Pentynyllithium | Ethyl iodide, other alkyl halides/sulfonates | Alkenyl Borinic Ester (e.g., 5a) | Nucleophile; forms alkynyl boronate complex 3a | Syn-addiction across alkyne; forms trisubstituted alkenyl boron intermediate with high stereocontrol [1] |
This alkenyl borinic ester intermediate is a versatile platform for further functionalization. The table below outlines how it can be used to access diverse tetrasubstituted alkenes.
| Transformation | Reagents/Conditions | Final Product Type | Stereochemical Control |
|---|---|---|---|
| Zweifel Olefination | Standard conditions (with base) | Tetrasubstituted Alkene | Retention of double-bond geometry [1] |
| Zweifel Olefination | Modified conditions (without base) | Tetrasubstituted Alkene | Inversion of double-bond geometry [1] |
| Cross-Coupling | Suzuki-Miyaura conditions | Tetrasubstituted Alkene | Dependent on coupling partner |
| Homologation | Various electrophiles | Functionalized Alkenes | Dependent on reaction |
This is a key protocol for creating the central alkenyl borinic ester intermediate, adapted from the literature [1].
This protocol provides an alternative, atom-economical route to alkynylboron compounds, which can be precursors to lithium acetylides [2].
The following diagram illustrates the key pathway and decision points for the synthesis of tetrasubstituted alkenes, starting from a lithium acetylide like lithium 1-pentynyl.
A key mechanistic feature in related lithium-alkyne systems is the cation-π interaction. Crystallographic studies of chiral lithium enolates derived from alkynoic acids have shown that the lithium cation can coordinate directly to the π-electron cloud of the alkyne group. This interaction helps stabilize well-defined chiral aggregates in solution, which are crucial for achieving high stereoselectivity in subsequent reactions like enantioselective alkylations [3].
The table below summarizes the key identifying information for Lithium 1-pentynyl-, which is crucial for any experimental work [1].
| Property | Description |
|---|---|
| CAS Number | 18643-50-0 |
| Molecular Formula | C₅H₇Li |
| Molecular Weight | 74.1 g/mol |
| IUPAC Name | lithium;pent-1-yne |
| Canonical SMILES | CCCC#[C-].[Li+] |
Lithium 1-pentynyl- is an organolithium compound characterized by a terminal alkyne functional group [1]. These compounds are highly reactive and sensitive to air and moisture.
Lithium 1-pentynyl- is not typically isolated as a solid for solubility testing. It is prepared in situ (in the reaction solvent) and used immediately. The most common and reliable method is the transmetallation of 1-pentyne using n-butyllithium [1].
The following diagram illustrates the standard workflow for preparing and using a solution of Lithium 1-pentynyl-, based on the established synthetic route.
Standard workflow for the in-situ preparation of Lithium 1-pentynyl- via transmetallation.
To obtain the solubility data you require, consider these approaches:
Lithium 1-pentynyl- is an organolithium compound and a lithium acetylide, characterized by its molecular formula C₅H₇Li and a molecular weight of 74.1 g/mol [1]. Its structure includes a lithium cation and a pent-1-yn-1-ide anion (CCCC#[C-]) [1].
The primary risks stem from its highly nucleophilic and basic nature. It reacts violently with air and moisture, leading to decomposition, loss of reactivity, and potential safety incidents [1]. The key hazardous reactions are:
Rigorous exclusion of air and moisture is non-negotiable. The following protocols are adapted from general best practices for handling highly air- and moisture-sensitive organolithium reagents [2].
The workflow for setting up a reaction is as follows:
Lithium 1-pentynyl- is typically synthesized and used immediately in situ. The most common method is the direct lithiation of 1-pentyne [1].
The synthesis process is outlined below:
Lithium acetylides like lithium 1-pentynyl- are versatile reagents in synthesis, primarily participating in two types of reactions, summarized in the table below.
| Reaction Type | Description | Key Application & Note |
|---|---|---|
| Nucleophilic Addition | Acts as a carbon nucleophile, attacking electrophilic carbon in aldehydes, ketones, and epoxides. | Alkyne Coupling: Key step in synthesizing complex organic molecules and enynes [1]. |
| Alkylation | Reacts with primary alkyl halides (iodides or bromides) to form new C-C bonds, extending the alkyne chain. | Use in Synthesis: Used to produce longer-chain alkynes; may require catalysts (e.g., copper(I) salts) for efficiency [1] [2]. |
The table below summarizes the key identifiers and physical properties of this reagent [1].
| Property | Description |
|---|---|
| CAS Number | 18643-50-0 |
| IUPAC Name | lithium;pent-1-yne |
| Molecular Formula | C₅H₇Li |
| Molecular Weight | 74.1 g/mol |
| Canonical SMILES | [Li+].CCCC#[C-] |
| Key Structural Feature | Terminal alkyne group with lithium counterion |
As an organolithium reagent, Lithium 1-pentynyl- is a strong nucleophile and base. Its primary applications in organic synthesis are summarized below [1].
| Application Category | Description & Utility |
|---|---|
| Nucleophilic Addition | Acts as a carbon nucleophile, attacking electrophiles like carbonyl compounds (aldehydes, ketones) to form propargylic alcohols after hydrolysis. |
| Deprotonation | Can deprotonate weak acids, generating new carbanions for further reaction with electrophiles. |
| Coupling Reactions | Used in carbon-carbon bond-forming coupling reactions to build larger, more complex organic molecules. |
| Material Science | Serves as a building block or initiator in polymer chemistry and the development of new materials. |
While exact protocols are unavailable, working with this reagent requires strict safety measures and controlled synthesis conditions [1] [2] [3].
Lithium 1-pentynyl- is an organolithium compound with the molecular formula C₅H₇Li and a molecular weight of 74.1 g/mol [1]. It is characterized by a lithium atom bonded to the anionic carbon of a 1-pentynyl group (CCCC#[C-]), making it both a strong base and a potent nucleophile [1].
The most common and practical method for generating this reagent is the direct lithiation of 1-pentyne using an organolithium base such as n-butyllithium [1] [2]. The general reaction is as follows:
1-Pentyne + n-BuLi → Lithium 1-pentynyl- + n-Butane
The table below summarizes the optimized conditions for this preparation [1]:
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Substrate | 1-Pentyne | Terminal alkyne |
| Base | n-Butyllithium (1.0-1.1 equiv.) | Commercially available solution in hexanes |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Must be rigorously anhydrous and oxygen-free |
| Temperature | -78 °C to 0 °C | Lower temperatures favor selectivity and stability |
| Atmosphere | Argon or Nitrogen | Essential to exclude moisture and oxygen |
| Typical Yield | 80-95% | Highly dependent on reagent purity and exclusion of air |
This preparation workflow can be visualized as follows:
Lithium 1-pentynyl- is a versatile reagent for forming new carbon-carbon bonds. Its reactivity can be harnessed in several key transformations, as summarized below.
| Reaction Type | Electrophile | Product Formed | Key Considerations |
|---|---|---|---|
| Alkylation | Primary Alkyl Halide (R–X) | Internal Alkyne [2] [3] | Best with primary halides; secondary halides prone to elimination [2]. |
| Nucleophilic Addition | Aldehyde or Ketone | Propargylic Alcohol [4] | Standard addition to carbonyl; similar to Grignard reactivity [4]. |
| Ring-Opening | Epoxide | Homopropargylic Alcohol [2] | Attack occurs at less substituted carbon of the epoxide [2]. |
| Multi-Component Coupling | Specific Linchpin Electrophiles | Complex Propargyl Ethers [5] | Part of advanced Anion Relay Chemistry (ARC); requires specialized linchpins (e.g., silyl ketones) [5]. |
The following general procedure is adapted from a published synthesis of a similar lithium acetylide [6]. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques to exclude moisture and air.
The freshly prepared solution of lithium 1-pentynyl- can now be used in situ. 4. Electrophile Addition: A solution of the electrophile (e.g., a primary alkyl halide or carbonyl compound, 1.0-1.2 equiv) in a minimal volume of dry THF is added dropwise to the cold acetylide solution. 5. Warming: The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete, typically 1-12 hours (monitored by TLC or GC-MS). 6. Quench & Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1.0 M hydrochloric acid (HCl). Note: The initial quench should be done slowly in a fume hood as butane gas is released [6]. The mixture is transferred to a separatory funnel, the aqueous layer is separated, and the organic layer is washed with water and brine. The combined organic extracts are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. 7. Purification: The crude product is purified by standard techniques such as distillation or flash column chromatography to yield the desired alkyne product.
The formation of carbon-lithium bonds with 1-pentyne represents a fundamental transformation in synthetic organic chemistry, enabling access to lithium acetylides that serve as versatile intermediates for carbon-carbon bond formation. These organolithium reagents are characterized by their highly polarized carbon-lithium bonds, which exhibit approximately 80-88% ionic character, resulting in strongly nucleophilic and basic properties that can be strategically employed in complex molecule synthesis [1]. For researchers in drug development, 1-lithio-1-pentyne offers valuable opportunities for constructing molecular architectures through alkynyl group incorporation, which can serve as functional handles for further elaboration or as structural elements in target molecules.
The acid-base chemistry of terminal alkynes provides the foundational principle for lithiation of 1-pentyne. Terminal alkynes such as 1-pentyne exhibit enhanced acidity (pKa ≈ 25) compared to typical alkanes (pKa ≈ 50) or alkenes due to the significant s-character in the C-H bond of sp-hybridized carbon, which stabilizes the resulting acetylide anion [2] [3]. This increased acidity enables deprotonation using suitably strong bases, including organolithium reagents, to generate the corresponding lithium acetylides in high yield under appropriate conditions. The resulting 1-lithio-1-pentyne (RC≡CLi) maintains the linear geometry characteristic of sp-hybridized systems while gaining substantial nucleophilic character at the terminal carbon atom [2] [1].
The most direct and widely employed method for generating 1-lithio-1-pentyne involves the acid-base reaction between 1-pentyne and commercially available organolithium bases. This approach takes advantage of the differential acidity between terminal alkynes and alkanes, where the equilibrium favors formation of the lithium acetylide [2] [3]:
[ \text{RC≡C-H} + \text{R'Li} \rightarrow \text{RC≡CLi} + \text{R'H} ]
This transformation typically employs n-butyllithium or methyllithium as the base, with the reaction proceeding quantitatively when conducted under appropriate conditions [2]. The mechanism involves direct proton transfer from the terminal alkyne to the strong base, generating the lithium acetylide and the corresponding alkane. This method is particularly valuable for drug development applications as it allows for precise stoichiometric control and typically proceeds with high conversion efficiency [3].
An alternative route to 1-lithio-1-pentyne involves metal-halogen exchange on 1-bromo-1-pentyne or related halide substrates. This method employs alkyllithium reagents (typically n-BuLi or t-BuLi) to effect halogen-lithium exchange through a concerted mechanism [3]:
[ \text{RC≡C-Br} + \text{R'Li} \rightarrow \text{RC≡C-Li} + \text{R'Br} ]
While less commonly employed than direct deprotonation for terminal alkynes, this approach can be valuable when the halide substrate is more readily available or when functional group compatibility issues preclude direct deprotonation. However, this method requires careful temperature control (-78°C) to prevent undesired side reactions and typically provides slightly lower yields compared to the direct deprotonation route [3].
Table 1: Reagents and Quantities for Lithiation Protocol
| Reagent/Material | Quantity | Molar Equivalents | Notes |
|---|---|---|---|
| 1-Pentyne | 68.1 mg (0.082 mL, 1.0 mmol) | 1.0 | Purified by distillation under inert atmosphere |
| n-BuLi (2.5 M in hexanes) | 0.4 mL (1.0 mmol) | 1.0 | Titrated immediately before use |
| Anhydrous THF | 10 mL | Solvent | Distilled from sodium/benzophenone ketyl |
| Anhydrous diethyl ether | 10 mL | Solvent | Alternative to THF |
Step-by-Step Procedure:
Apparatus Setup: Assemble a two-necked round-bottom flask (25 mL) equipped with a magnetic stir bar, rubber septum, and gas inlet adapter. Flame-dry the apparatus under vacuum and purge with inert gas (argon or nitrogen) immediately after drying. Maintain a positive pressure of inert gas throughout the procedure [3].
Solvent Addition: Through the septum, add anhydrous THF (10 mL) via syringe. Cool the reaction vessel to 0°C using an ice-water bath while maintaining stirring [2].
1-Pentyne Addition: Add 1-pentyne (1.0 mmol) dropwise via microsyringe. Allow the solution to stir for 5 minutes to ensure complete mixing and temperature equilibration [2].
n-BuLi Addition: Add n-BuLi (1.0 mmol, 2.5 M in hexanes) dropwise over 2 minutes via syringe. The reaction may develop a slight cloudiness or precipitate as the lithium acetylide forms [2] [3].
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then gradually warm to room temperature over 15 minutes. Continue stirring for an additional 1-2 hours. Monitor reaction completion by TLC or quench-testing small aliquots with water followed by GC-MS analysis [2].
Product Isolation: The resulting 1-lithio-1-pentyne solution can be used directly in subsequent reactions. For characterization purposes, a small aliquot can be quenched with saturated aqueous NH₄Cl and extracted with diethyl ether to provide the parent 1-pentyne for analysis [2].
Figure 1: Experimental workflow for lithiation of 1-pentyne using n-butyllithium
Table 2: Large-Scale Reaction Conditions
| Parameter | Small Scale | Large Scale | Notes |
|---|---|---|---|
| Scale | 1 mmol | 100 mmol | Proportional scaling possible |
| 1-Pentyne concentration | 0.1 M | 0.5-1.0 M | Higher concentrations improve efficiency |
| Temperature | 0°C to RT | -10°C to 0°C | Lower temperature for exotherm control |
| Addition time | 2 min | 15-30 min | Controlled addition critical at scale |
| Reaction time | 1-2 h | 2-3 h | Extended time for complete conversion |
For larger-scale preparations (10-100 mmol), modified conditions ensure safety and efficiency:
Use a jacketed reactor with temperature control to manage the mild exotherm associated with n-BuLi addition.
Employ a dropping funnel for controlled addition of n-BuLi solution over 15-30 minutes to prevent localized heating.
Maintain the reaction temperature between -10°C to 0°C throughout the addition period, then gradually warm to room temperature over 1-2 hours.
Consider slight excess of 1-pentyne (1.05-1.10 equiv) to ensure complete consumption of n-BuLi and minimize residual base in the product mixture [2] [3].
Successful formation of 1-lithio-1-pentyne can be monitored using several analytical techniques:
Quench-Testing: Remove small aliquots (0.1 mL) via syringe under inert atmosphere and quench with saturated aqueous NH₄Cl (1 mL). Extract with ether, dry over MgSO₄, and analyze by GC-MS or TLC to confirm consumption of starting material and formation of 1-pentyne upon acidic workup [2].
Spectroscopic Monitoring: For specialized facilities, NMR spectroscopy (⁶Li, ⁷Li, or ¹³C) can provide direct evidence of organolithium formation, with characteristic shifts observed for the lithium acetylide carbon [1].
Color and Precipitation Observations: Formation of lithium acetylides often produces a slight cloudiness or fine precipitate in the reaction mixture, providing a visual indication of reaction progress [3].
Table 3: Characterization Data for 1-Pentyne and Derivatives
| Parameter | 1-Pentyne | 1-Lithio-1-pentyne | Method |
|---|---|---|---|
| Molecular Weight | 68.12 g/mol | ~74.10 g/mol (as monomer) | Calculated |
| Boiling Point | 313.0 ± 0.7 K | - | Experimental [4] |
| Melting Point | 166.65-167.08 K | - | Experimental [4] |
| ΔfH°gas | 144.3 ± 2.1 kJ/mol | - | Calorimetry [4] |
| pKa (estimated) | ~25 | - | In DMSO [3] |
Organolithium reagents present significant safety hazards that require rigorous safety protocols, particularly at the scales relevant to pharmaceutical development.
Organolithium compounds are highly reactive with atmospheric oxygen and moisture. n-Butyllithium solutions (2.5 M in hexanes) are pyrophoric and can ignite spontaneously upon exposure to air [3]. Always use appropriate personal protective equipment, including face shield, fire-resistant lab coat, and chemical-resistant gloves. Have a dry chemical fire extinguisher readily available in the work area. All glassware must be thoroughly dried in an oven (≥120°C) and cooled under inert atmosphere or purged with inert gas before use [3].
The lithiation reaction is mildly exothermic. At larger scales, the heat of reaction requires careful management to prevent thermal runaway or decomposition of the sensitive lithium acetylide product. Always add n-BuLi solutions dropwise with efficient stirring to ensure adequate heat dissipation. For reactions above 50 mmol scale, consider external cooling with a cryostat to maintain the temperature in the recommended range [3].
The synthetic utility of 1-lithio-1-pentyne in drug development stems from its dual functionality as both a carbon nucleophile and a precursor to more complex molecular architectures.
[ \text{CH₃(CH₂)₂C≡CLi} + \text{R-X} \rightarrow \text{CH₃(CH₂)₂C≡C-R} + \text{LiX} ]
[ \text{RC≡CLi} + \text{R'R''C=O} \rightarrow \text{RC≡C-C(OH)R'R''} ]
[ \text{CH₃(CH₂)₂C≡CLi} + \text{CO₂} \rightarrow \text{CH₃(CH₂)₂C≡C-COOH} ]
Figure 2: Synthetic applications of 1-lithio-1-pentyne in carbon-carbon bond formation
Hydrogenation: Semi-hydrogenation of the alkyne products using Lindlar's catalyst generates cis-alkenes, while full hydrogenation with Pd/C provides saturated alkane derivatives.
Heterocycle Formation: The alkyne moiety can participate in click chemistry (azide-alkyne cycloaddition) to generate triazole-containing compounds, a valuable transformation in medicinal chemistry for generating diverse molecular libraries.
The formation of carbon-lithium bonds with 1-pentyne provides drug development researchers with a versatile tool for molecular assembly. The protocols outlined herein enable reliable preparation of 1-lithio-1-pentyne with predictable outcomes across various scales. The resulting lithium acetylide serves as a valuable synthetic intermediate for the installation of alkyne functional groups that can be further elaborated through diverse transformation pathways. By adhering to the detailed safety protocols and reaction conditions described, researchers can effectively leverage this methodology for the construction of complex molecular targets in pharmaceutical development.
Introduction Tetrasubstituted alkenes, with four distinct groups around a central carbon-carbon double bond, are challenging synthetic targets frequently encountered in natural products and medicinal compounds. A 2025 study describes a boron-mediated modular assembly method that provides complete control over the double-bond geometry, using reagents like 1-pentynyllithium as a key component to initiate the reaction sequence [1].
Reaction Overview and Workflow The core reaction involves a syn-addition of a migrating group and an electrophile across an alkyne, facilitated by an alkynyl boronate complex formed from 1-pentynyllithium. This process yields intermediate alkenyl borinic esters that can be further functionalized into various tetrasubstituted alkenes [1].
The diagram below illustrates the key stages of this synthetic workflow.
Detailed Experimental Protocol
Step 1: In-situ Generation of the Boronate Complex [1]
Step 2: Electrophile-Induced 1,2-Migration and Oxidation [1]
Key Quantitative Data Table 1: Reagents for Boronate Complex Formation [1]
| Reagent Name | Chemical Structure | Role in Reaction | Stability & Handling |
|---|---|---|---|
| 1-Pentynyllithium | C5H7Li |
Alkyne nucleophile; forms boronate complex [1]. | Typically generated and used in situ; air- and moisture-sensitive [1]. |
| Alkynyl Ammonium Salt | Tetramethylammonium salt of pentynyl | Stable, isolable alternative to lithiate [1]. | Bench-stable; simplifies experimental protocol [1]. |
Table 2: Selected Electrophile Scope and Performance [1]
| Electrophile Category | Specific Example(s) | Product Example | Yield (%) | Isomer Ratio |
|---|---|---|---|---|
| Alkyl Halides | Methyl iodide, Ethyl iodide, Allyl bromide | 5b, 5a, 5d | 42 - 77% | >20:1 |
| Alkyl Sulfonates | Methyl p-toluenesulfonate (MeOTs) | 5c | 72% | >20:1 |
| Sulfur-Based | Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) | 5x (sulfide) | 70% | >20:1 |
| Selenium-Based | Phenylselenyl chloride | 5w (selenide) | 62% | >20:1 |
| Fluorination Reagent | Selectfluor | 5v (fluoroalkene) | 45% | >20:1 |
Advantages and Application in Natural Product Synthesis This methodology, enabled by reagents like 1-pentynyllithium, offers several key advantages for complex molecule synthesis [1]:
Lithium 1-pentynyl- is an organolithium compound featuring a pentyl carbon chain terminated with a lithium acetylide group. Its fundamental characteristics are summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 18643-50-0 [1] |
| Molecular Formula | C₅H₇Li [1] |
| Molecular Weight | 74.1 g/mol [1] |
| IUPAC Name | lithium;pent-1-yne [1] |
| Canonical SMILES | CCCC#[C-].[Li+] [1] |
| Appearance | Information not available in search results |
| Storage & Handling | Highly air- and moisture-sensitive; must be handled under inert atmosphere (e.g., argon or nitrogen) [1]. |
Lithium 1-pentynyl- is typically not isolated but generated in situ for immediate use. The following are two common and reliable synthesis methods.
This is a classical and widely employed route that capitalizes on the relatively acidic terminal alkyne hydrogen [1].
An alternative method involves reacting lithium metal directly with 1-pentyne [1].
While not a catalyst, Lithium 1-pentynyl- serves as a crucial carbon nucleophile building block. The following workflow diagrams its common applications.
This reaction is a cornerstone for creating secondary or tertiary alcohols bearing an alkyne functionality [1].
The choice of solvent profoundly influences the reagent's aggregation state and reactivity [1].
| Solvent | Aggregation State | Reactivity | Notes |
|---|---|---|---|
| Diethyl Ether | Dimeric/Tetrameric [1] | Moderate [1] | Classical choice, less reactive [1] |
| Tetrahydrofuran (THF) | Monomeric/Dimeric [1] | High [1] | Promotes higher reactivity; must be freshly distilled to remove peroxides [1] |
These notes detail the use of Lithium 1-pentynyl (C₅H₇Li) as a key building block in a boron-mediated assembly strategy for the stereocontrolled synthesis of tetrasubstituted alkenes, as reported in a 2025 publication [1]. This method addresses a long-standing challenge in organic synthesis.
The core strategy involves a syn-addition of a migrating group and an electrophile across an alkyne, facilitated by an alkynyl boronate complex formed with Lithium 1-pentynyl. This process allows for complete control over the double-bond geometry, which is crucial for the biological activity of many drug molecules and natural products [1].
The diagram below illustrates the key stages of this synthetic method.
The following tables summarize key experimental data from the publication, demonstrating the reaction's scope and efficiency.
Table 1: Yield and Selectivity with Model Nucleophile 3a [1]
| Product | Electrophile | Isolated Yield | Isomer Ratio (syn:anti) |
|---|---|---|---|
| 5b | Methyl Iodide | High | >20:1 |
| 5i | Chloromethyl Methyl Ether | Good | >20:1 |
| 5k | Chloromethyl Boronic Ester | Good (NMR yield) | >20:1 |
| 5q | Tropylium Tetrafluoroborate | Good | >20:1 |
| 5v | Selectfluor | Moderate | >20:1 |
Table 2: Optimization of Reaction Conditions for 5a [1]
| Parameter | Entry 1 (Initial) | Entry 2-3 | Entry 4 (Optimized) |
|---|---|---|---|
| Electrophile | Ethyl Iodide | Ethyl Iodide | Ethyl Iodide |
| Temperature | Not specified | Increased | Not specified |
| Concentration | Low (1x) | Low (1x) | High (10x) |
| Outcome | Essentially no product | Product detected | 77% yield, single isomer |
This protocol is adapted from the 2025 Nature publication for the synthesis of borinic ester 5a from the alkynyl boronate complex 3a and ethyl iodide [1].
The relationship between the key optimization parameters and the final reaction outcome can be visualized as a strategic decision tree.
This methodology offers several distinct advantages for research and development:
The boron-mediated assembly using Lithium 1-pentynyl represents a significant advancement in the synthesis of stereodefined tetrasubstituted alkenes. The provided protocols and data underscore the importance of optimized reaction conditions, particularly high concentration, for achieving high yields. The versatility of the intermediate borinic esters makes this a highly valuable methodology for medicinal and natural product chemists.
Lithium 1-pentynyl- (CAS No. 18643-50-0) is an organolithium compound with the molecular formula C₅H₇Li and a molecular weight of 74.1 g/mol. It is characterized by a lithium atom bonded to a pentynyl group (CCCC#[C-]), making it a highly reactive lithium acetylide. [1]
This compound is a valuable reagent in organic synthesis, primarily functioning as a nucleophile and a strong base. Its key synthetic applications include: [1]
The terminal alkyne structure of Lithium 1-pentynyl- provides distinct reactivity patterns compared to other organolithium compounds, offering specific utility in the synthesis of complex molecules and materials. [1]
Organolithium compounds are pyrophoric, meaning they can ignite spontaneously upon exposure to air or moisture. Their reaction with water is violent and exothermic, generating flammable gases and posing a serious fire risk. [2] Adherence to strict safety protocols is non-negotiable.
The following protocol for handling tert-butyllithium, one of the most reactive organolithium reagents, is directly applicable and recommended for handling Lithium 1-pentynyl-. [2]
Step 1: Equipment Assembly. Clamp the reagent bottle securely to a ring stand. Select a glass syringe with a volume at least double the volume you intend to draw. Fit it with a long (e.g., 12-inch), flexible needle and ensure the connection is secure. [2]
Step 2: Create an Inert Gas Blanket. Insert a needle attached to an inert gas (N₂ or Ar) source into the septum of the reagent bottle to maintain a positive pressure of inert gas. [2]
Step 3: Purge the Syringe. Open a Schlenk hose to inert gas. Place the needle of the syringe loosely into the end of the hose and draw the plunger in and out several times to purge the interior with inert gas. [2]
Step 4: Draw the Reagent. With the syringe plunger fully depressed, pierce the bottle septum and immerse the needle in the reagent. Gently draw back the plunger until you have drawn an excess (e.g., ~11 mL for a target of 10 mL). Never invert the reagent bottle. [2]
Step 5: Expel Gas and Adjust Volume. Flex the needle so the syringe points upward. Gently depress the plunger to expel the headspace gas and excess reagent until the desired volume is reached and no headspace remains. [2]
Step 6: Transfer. With the syringe right-side up, transfer the reagent to your reaction vessel, which should be under an inert atmosphere and preferably cooled. [2]
Lithium 1-pentynyl- is typically prepared and used in situ rather than isolated as a solid, due to its high reactivity and sensitivity. [1]
The most common and efficient method for preparing Lithium 1-pentynyl- is the direct lithiation of 1-Pentyne using n-butyllithium (n-BuLi). [1]
Protocol: Lithiation of 1-Pentyne [1]
Table 1: Standard Reaction Conditions for Synthesis of Lithium 1-pentynyl- [1]
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Substrate | 1-Pentyne (CAS 627-19-0) | Commercially available. [3] |
| Base | n-Butyllithium (1.0-1.1 equiv.) | Standardized solution in hexanes. |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Must be rigorously anhydrous and oxygen-free. |
| Temperature | -78°C to 0°C | Lower temperatures favor selectivity and stability. |
| Reaction Time | 10 - 30 minutes | Rapid, exothermic reaction. |
| Atmosphere | Argon or Nitrogen | Essential to exclude moisture and oxygen. |
| Workup | Use in situ | The reagent is typically not isolated. |
For scaling up reactions beyond laboratory scale, traditional batch processes face challenges in heat management and safety. Continuous flow in microreactors offers a superior and safer alternative for scaling lithium exchange reactions. [4]
Principle: The method involves mixing at least two fluid streams in a microreactor. One fluid contains the substrate (e.g., 1-Pentyne), and the other contains the lithium exchange reagent (e.g., n-BuLi). The key innovation is the use of multiple injection points along the flow path, where only a fraction of the total amount of reagent needed is injected at each point. [4]
Advantages: [4]
Table 2: Key Parameters for Microreactor Scale-Up of Lithiation Reactions [4]
| Parameter | Recommended Specification | Impact/Reason |
|---|---|---|
| Flow Path Width | 10 - 200 µm | Optimal for heat and mass transfer. |
| Number of Injection Points | 3 - 6 | Balances performance gains with hardware complexity. |
| Reagent Addition | Fractional at each injection point | Limits local exotherms and by-product formation. |
| Temperature Control | Separate cooling for each zone | Prevents decomposition and controls reaction initiation. |
The following diagram illustrates the workflow for scaling up the synthesis and application of Lithium 1-pentynyl-, integrating both standard lab-scale and continuous flow methods.
Diagram 1: Workflow for Synthesis and Application of Lithium 1-pentynyl-
This protocol details the use of in-situ generated Lithium 1-pentynyl- in a nucleophilic addition reaction with a ketone, a common transformation in API synthesis.
Reaction: Synthesis of 6-Methylhept-3-yn-3-ol from Lithium 1-pentynyl- and Butan-2-one.
Procedure:
Lithium 1-pentynyl- is a potent reagent for C-C bond formation in complex molecule synthesis. Its safe and effective use, especially at scale, hinges on rigorous adherence to anaerobic techniques and proper personal protective equipment. The transition from traditional batch synthesis to continuous flow microreactor technology represents a paradigm shift, offering enhanced safety, superior control, and more efficient scaling for industrial applications in pharmaceutical and fine chemical development.
A 2025 study on synthesizing tetrasubstituted alkenes, which uses a 1-pentynyllithium reagent, found that reaction concentration is a decisive factor for successful outcomes [1].
During their investigation, researchers initially struggled to obtain the desired product when using ethyl iodide as an electrophile [1]. The table below summarizes their optimization findings, showing how adjusting the concentration dramatically increased the yield.
| Parameter | Initial Condition (Low Yield) | Optimized Condition (High Yield) | Impact |
|---|---|---|---|
| Concentration | Low (undisclosed value) | Increased tenfold | Yield improved to 77% [1] |
| Temperature | Room temperature | Increased | Product detected, but yield was still low without concurrent concentration increase [1] |
| Electrophile | Ethyl iodide | Ethyl iodide / Ethyl p-toluenesulfonate | Reaction succeeded with optimized concentration; ethyl p-toluenesulfonate worked well even at lower temperatures [1] |
The study concluded that very high concentration conditions were crucial for driving the successful boron-mediated assembly reaction involving 1-pentynyllithium [1].
The methodology from the same study provides a template for handling sensitive alkynyl boronate complexes. You can adapt this general workflow and take note of the critical steps.
Key steps and considerations from the protocol [1]:
Based on the findings from the search, here is a focused action plan to troubleshoot low yields in your reactions:
The table below summarizes common techniques that can be applied to purify lithium organometallic compounds like Lithium 1-pentynyl-.
| Technique | Primary Use | Considerations for Lithium Reagents |
|---|---|---|
| Recrystallization | Separate compounds based on solubility differences. | Often used for solid reagents; requires finding a suitable solvent system. |
| Distillation | Purify liquids or low-melting solids based on boiling point. | Can be used for volatile reagents; may require vacuum due to sensitivity. |
| Sorption/Chromatography | Remove specific ionic or organic impurities. | Ion exchange can remove halide impurities; column chromatography may be applicable for some organolithiums [1]. |
| Precipitation & Washing | Isolate solid product and remove soluble contaminants. | Common step after synthesis; choice of wash solvent is critical to avoid decomposition. |
Accurately determining purity is essential for troubleshooting. The following techniques are commonly used in quality control for lithium compounds and related materials [2].
| Technique | Abbreviation | Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance | NMR ( [3] [4]) | Provides structural confirmation and can quantify impurities. (^7)Li NMR is particularly relevant. |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Detects trace elemental impurities at very low concentrations [2]. |
| Inductively Coupled Plasma Optical Emission Spectroscopy | ICP-OES | Measures elemental composition and metallic impurities [2] [4]. |
| Gas Chromatography | GC | Identifies and quantifies volatile organic impurities [2]. |
| FTIR / Raman Spectroscopy | FTIR / Raman | Characterizes molecular structure and identifies functional groups or contaminants [3] [2]. |
Based on general principles of handling air- and moisture-sensitive compounds, you can use the following workflow to diagnose and address purity issues.
The following is a generalized protocol based on sorption methods mentioned for lithium processing, which can be adapted for lab-scale purification [1].
Organolithium reagents are pyrophoric (ignite spontaneously in air) and react violently with water. Adherence to these principles is non-negotiable for safe experimentation [1] [2].
Core Safety Protocols:
The following protocol, adapted from a published procedure for generating 1-propynyllithium, provides a safe framework for handling reagents like Lithium 1-pentynyl- on a Schlenk line [1] [3].
Workflow Overview:
Detailed Steps:
Preparation of Hood Space:
Reaction Setup:
Transfer of Organolithium Reagent:
Reaction Quenching & Work-up:
Q1: What should I do if I see smoke or ignition during transfer? A: Do not panic. Immediately submerge the syringe or leaking vessel into the beaker of isopropanol. The reagent will safely decompose in the alcohol. For larger spills or fires, use the dry ice bath to smother the fire and activate the emergency shower/fire alarm if necessary [1].
Q2: My reaction failed; no product was formed. What could have happened? A: This typically indicates reagent decomposition due to exposure to air or moisture.
Q3: Are there safer alternatives to glass syringes? A: While glass syringes are traditional, recent studies suggest that for less experienced users, single-use polypropylene Luer-lock syringes can be a safer and easier-to-use alternative, reducing the risk of plunger sticking or separation [2].
The table below summarizes the reactivity profiles of common organolithium reagents and their potential decomposition products.
| Reagent | Approximate pKa (Conjugate Acid) [1] | Reactivity with Water & Air | Primary Decomposition Products & Hazards |
|---|---|---|---|
| tert-Butyllithium | ~53 | Extremely Pyrophoric | Butane gas (flammable), heat (violent exotherm), may ignite [1] [2] |
| n-Butyllithium | ~50 | Pyrophoric | Butane gas (flammable), heat (violent exotherm) [2] |
| Methyllithium | ~48 | Pyrophoric | Methane gas (flammable), heat [1] |
| Phenyllithium | ~43 | Moisture Sensitive | Benzene, heat [1] |
| Lithium 1-pentynyl- | N/A (assumed highly reactive) | Assumed Pyrophoric | 1-pentyne (flammable), heat, potential for ignition |
In case of an accident, follow this decision flowchart immediately.
Here is a summary of common problems you might encounter with Lithium 1-pentynyl, their likely causes, and immediate corrective actions.
| Problem Observed | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Yield or No Reaction | Deactivated reagent (moisture/air exposure), incorrect temperature, solvent impurities [1]. | Titrate reagent pre-use [2]; ensure rigorous anhydrous/oxygen-free conditions (argon atmosphere) [1] [2]; maintain recommended temperature [1]. |
| Formation of Unwanted By-products | Incompatible functional groups in substrate, over-lithiation, reagent degradation [1]. | Protect substrate functional groups; use stoichiometric (1.0-1.1 equiv.) reagent [1]; minimize reaction time; use fresh reagent. |
| Reagent Solution Discoloration/Precipitation | Partial decomposition, solvent-related degradation, metal salt precipitation [1]. | Prepare fresh reagent solution; check solvent purity (distill from CaH₂/Na-benzophenone) [2]; filter reaction mixture through inert media [2]. |
| Inconsistent Results Between Batches | Variable reagent quality, differences in lithiation efficiency, slight variations in handling [1] [2]. | Standardize reagent source/preparation method; use Gilman titration for consistency [2]; document and standardize all procedural details. |
The most critical steps are the rigorous exclusion of moisture, oxygen, and protic impurities. This requires using thoroughly dried glassware and solvents, and maintaining an inert atmosphere (argon is required during preparation, as lithium reacts with nitrogen) throughout the entire process, including storage [1] [2]. The reagent should be used immediately after preparation or stored at -20°C for short periods [2].
No, you cannot use nitrogen. Lithium metal reacts rapidly with nitrogen gas [2]. Argon must be used during the initial preparation stage involving lithium metal. While nitrogen may be used in subsequent steps with the pre-formed reagent, argon is recommended throughout for consistency [2].
The solvent significantly influences the aggregation state and thus the reactivity of the reagent [1]. The following diagram illustrates the properties of common solvents.
The safest method is to carefully quench the reagent. Slowly transfer the solution to a large excess of technical tert-butyl alcohol under an inert atmosphere. Caution: Adding too much reagent at once can cause a vigorous reaction. Have a metal pan or asbestos sheet on hand to smother any potential fire [2]. Always consult your institution's specific safety protocols for hazardous waste disposal.
This is the preferred and most reliable method for preparing Lithium 1-pentynyl.
This double-titration method distinguishes between residual base (e.g., LiOH) and the organolithium reagent.
[RLi] = (V1 - V2) * [HCl] / Volume of Sample.
Based on the available research, the core challenge is that Lithium 1-pentynyl (an organolithium compound) is highly reactive and likely sensitive to air and moisture. The following table summarizes the practical approaches you can take, inferred from handling similar reactive species.
| Approach | Key Finding | Potential Application to Lithium 1-pentynyl |
|---|---|---|
| Chemical Passivation | 1-pentylamine reacts with fresh Li metal to form a stable, protective layer of Li₃N (lithium nitride) in the Solid Electrolyte Interphase (SEI) [1]. | Consider using a similar amine-based additive (e.g., 1-pentylamine) to intentionally form a stable passivation layer on Lithium 1-pentynyl, mitigating its decomposition. |
| Physical Coating | A patent describes creating Stabilized Lithium Metal Powder (SLMP) by coating lithium particles with a thin, ion-conductive polymer or paraffin wax to improve air and solvent stability [2]. | Exploring a protective physical coating (e.g., with paraffin oil or specific polymers) could shield Lithium 1-pentynyl from atmospheric components. |
| Handling Context | In synthetic procedures, "Lithium 1-pentynyl" is generated and reacted in situ from 1-pentynyllithium and a borane, without isolation, under an inert atmosphere [3]. | This underscores that the standard practice is to never isolate or store this compound long-term. It should be prepared in a glovebox or using Schlenk techniques and used immediately. |
Q1: What is the most critical factor for handling Lithium 1-pentynyl solutions? The most critical factor is the strict exclusion of air and moisture. This compound must be prepared, stored, and used under an inert atmosphere (e.g., argon or nitrogen) using standard techniques like a glovebox or Schlenk line [3].
Q2: Are there any chemical additives that can stabilize it? While not confirmed for this specific compound, research on similar reactive materials suggests that amine-based additives (like 1-pentylamine) can promote the formation of a stable passivation layer, and hydrocarbon oils or waxes can provide a protective physical barrier [1] [2]. Testing such additives systematically is recommended.
Q3: Can it be stored as a solid powder for long-term use? The available evidence suggests that long-term storage of this specific compound is not typical. The cited synthesis uses it immediately after formation [3]. Attempting to isolate it into a powder would significantly increase its surface area and risk of decomposition or ignition unless an advanced stabilization method (like the polymer coating mentioned in a patent for lithium metal) is successfully applied [2].
The following diagram outlines a logical workflow for developing and handling stabilized Lithium 1-pentynyl solutions, based on the principles above.
Given the high reactivity of organolithium compounds, the safest and most practical approach is to prepare Lithium 1-pentynyl in solution immediately before use and not attempt long-term storage unless a robust stabilization method is developed and validated in your lab.
The most relevant data comes from a 2025 study that used 1-pentynyllithium in a boron-mediated reaction to synthesize tetrasubstituted alkenes [1]. The researchers encountered and overcame reactivity issues during their optimization process. The table below summarizes the critical parameters they identified for a successful reaction:
| Parameter | Suboptimal Condition | Optimized Condition | Impact & Notes |
|---|---|---|---|
| Concentration | Low | High (10-fold increase) | Markedly improved yield (from trace to 77%) by promoting the desired 1,2-migration pathway [1]. |
| Temperature | Low (e.g., room temp) | Increased (specific temp not stated) | Higher temperature was necessary to drive the reaction with less reactive electrophiles [1]. |
| Borane Partner | Symmetric triaryl/alkylboranes | 9-BBN-type borane (from hydroboration of alkenes) | Improves stability of the intermediate alkynyl boronate complex, preventing undesired fragmentation [1]. |
| Electrophile | N/A | Broad scope, but ethyl iodide was "relatively unreactive" | Success with a less reactive electrophile suggests broader applicability [1]. |
| Quenching/Oxidation | N/A | Trimethylamine N-oxide | Converts the sensitive alkenylborane product into a stable borinic ester for isolation or further transformation [1]. |
While direct FAQs are unavailable, the experimental data allows for inference of potential issues and solutions.
Issue: Low or No Yield of Desired Product
Issue: Reaction Fails with Less Reactive Electrophiles
Issue: Product Decomposition or Instability
The following diagram outlines the general workflow and logical decision points based on the successful protocol from the literature [1].
The table below summarizes the key identifiers and a common synthesis method for Lithium 1-pentynyl-, also known as 1-pentynyllithium [1] [2].
| Property | Description |
|---|---|
| CAS Number | 18643-50-0 [1] [2] |
| Molecular Formula | C₅H₇Li [1] [2] |
| Molecular Weight | 74.05 - 74.1 g/mol [1] [2] |
| IUPAC Name | lithium;pent-1-yne [1] |
| Common Role | Reactive intermediate in organic synthesis and materials science research [1] |
| Synthesis Protocol | Details & Conditions |
|---|
| Direct Lithiation [1] | Substrate: 1-Pentyne Reagent: n-Butyllithium (n-BuLi) Solvent: Tetrahydrofuran (THF) or Diethyl Ether Temperature: -78 °C to 0 °C Atmosphere: Inert (e.g., Argon or Nitrogen) Reaction: R-H + n-BuLi → R-Li + n-Butane |
Lithium 1-pentynyl- belongs to the broader class of organolithium reagents, which are carbon-lithium compounds widely used as strong nucleophiles and bases in synthetic chemistry [3]. The reactivity of these reagents is heavily influenced by their structure and environment [3].
To conduct a comparative evaluation, you would typically design experiments to measure key performance metrics. The diagram below outlines a generalized workflow for such a benchmarking study.
Based on this workflow, you would need to define the specific parameters for a benchmark, as illustrated in the table below.
| Benchmarking Aspect | Specific Parameters to Measure & Compare |
|---|---|
| Reactivity & Selectivity | Yield and purity in reactions with aldehydes, ketones, or alkyl halides; regioselectivity in deprotonation. |
| Kinetics | Reaction rate constants and reaction half-lives under standardized conditions. |
| Stability & Handling | Shelf-life in different solvents (e.g., THF, ethers); sensitivity to temperature, air, and moisture. |
| Structural Analysis | Degree of aggregation in different solvents (via NMR or other techniques) and its link to reactivity. |
Since direct, head-to-head experimental data is scarce, you may need to consult more specialized resources:
From the search results, I can confirm the basic identity of the compound you are inquiring about:
Unfortunately, the search results lack detailed properties, synthetic applications, or quantitative data for this specific reagent.
For a specialized reagent like Lithium 1-pentynyl-, validating a synthetic method typically involves several key steps to ensure the reaction is reliable, reproducible, and fit for its intended purpose. The following workflow outlines a general approach to method validation.
The table below details the core activities involved in each stage of the validation process.
| Validation Stage | Key Activities & Parameters |
|---|---|
| 1. Define Purpose & Criteria | Establish target product, acceptable yield/ purity thresholds, and identify critical reaction parameters (e.g., temperature, solvent, stoichiometry). |
| 2. Method Development | Optimize conditions for maximum yield and purity. Determine reaction monitoring strategy (e.g., TLC, GC, HPLC). |
| 3. Analytical Validation | Validate the analytical methods used to quantify reaction outcome (Accuracy, Precision, Specificity, Linearity, Range). |
| 4. Robustness Testing | Stress test the method under deliberate variations of parameters. Perform forced degradation studies. |
| 5. Protocol Finalization | Document a detailed, step-by-step procedure including safety precautions and a specification sheet for the product. |
Without specific data from the search results, here are general protocols and comparison points you would need to establish experimentally.
The process from reaction to final analysis typically follows a sequence of steps to isolate and characterize the product.
To objectively compare its performance with other alternatives, your guide should generate experimental data for the following aspects:
| Comparison Area | Specific Metrics & Alternatives |
|---|---|
| Reactivity & Yield | Final yield, reaction rate, compared to other alkynyl anions (e.g., from Grignard reagents) or longer-chain lithium alkynylides. |
| Purity & Side Products | Purity of the final product, presence of identifiable byproducts. |
| Functional Group Tolerance | Performance in the presence of other sensitive functional groups in the molecule. |
| Handling & Safety | Stability under standard laboratory conditions, required precautions. |
The primary and most current data for Lithium 1-pentynyl- comes from a recent 2025 Nature paper, where it is used to form an alkynyl boronate complex, a key intermediate in the boron-mediated assembly of tetrasubstituted alkenes [1].
The table below summarizes its role and performance in this specific reaction:
| Aspect | Description |
|---|---|
| Reagent Role | Nucleophile in the formation of an alkynyl boronate complex [1]. |
| Specific Reaction | Boron-mediated modular assembly of tetrasubstituted alkenes [1]. |
| Reaction Partner | 3-phenylpropyl-9-BBN (generated from hydroboration of allylbenzene) [1]. |
| Key Outcome | Enables synthesis of trisubstituted alkenyl borinic esters with complete control over double-bond geometry [1]. |
| Performance Note | The 1,2-migration/alkylation step proceeds with high yield (77%) and as a single isomer [1]. |
The following workflow illustrates the key steps involved in this synthetic method:
Based on the methodology from the same study, here is a detailed protocol for its use [1]:
The search results do not contain a head-to-head efficiency comparison of Lithium 1-pentynyl- against other alkynyl metal reagents in cross-coupling. Here is how you can proceed:
"alkynyl lithium" versus "alkynyl magnesium" cross-couplingSonogashira reaction efficiency comparison alkynyl reagents"1-pentynyl" stability reactivity comparison
While data on Lithium 1-pentynyl- itself is lacking, the search results do contain experimentally verified information on a related biochemical compound that features a pentynyl group. This may offer some indirect insight.
The compound 1-deoxy-N-pentynyl glucosamine (1-deoxy-GlcNAlk) is used in metabolic studies. Key experimental findings and protocols involving this molecule are summarized below [1].
Key Experimental Applications of 1-deoxy-N-pentynyl glucosamine
| Aspect | Description |
|---|---|
| Primary Role | Metabolic Chemical Reporter (MCR) for visualizing metabolic cross-talk and protein acetylation in living cells [1]. |
| Core Finding | Isolates metabolism of GlcNAc into non-glycosylation pathways; enters protein acetylation pathway [1]. |
| Labeling Competition | Protein labeling is reduced by sodium acetate and the acetyltransferase inhibitor curcumin, suggesting involvement in acetylation pathway [1]. |
| Direct Comparison | Less efficient and shows a different protein labeling pattern than the known acetylation reporter sodium pentynoate [1]. |
The methodology for using 1-deoxy-N-pentynyl glucosamine (as its per-acetylated derivative, 1-deoxy-Ac3GlcNAlk) in cell studies is outlined below [1]:
The workflow for this protocol can be visualized as follows:
Lithium's therapeutic and potential adverse effects are closely tied to its action on specific molecular targets. The table below summarizes its key mechanisms. Much of its pharmacological action is attributed to the inhibition of Glycogen Synthase Kinase-3 (GSK-3) [1] [2].
| Target/Pathway | Mechanism of Action | Biological Consequences & Relevance to Safety |
|---|---|---|
| GSK-3 Inhibition [1] [2] | Direct inhibition by competing with magnesium (Mg²⁺) at its binding site [1]. | Alters cellular signaling, impacts glycogen synthesis, and modulates oncogenes. Chronic inhibition could lead to metabolic changes [1]. |
| Inositol Monophosphatase (IMPA) Inhibition [2] | Direct inhibition by Mg²⁺ competition, disrupting inositol phosphate recycling [2]. | Linked to lithium's neuroprotective effects; however, the full impact on cellular physiology is complex and not fully understood. |
| Wnt/β-catenin Signaling [1] | GSK-3 inhibition prevents β-catenin degradation, increasing its levels [1]. | Elevated β-catenin can activate oncogenes like MYC. The net effect (pro or anti-cancer) is context-dependent and dose-related [1]. |
| Hedgehog Signaling [1] | GSK-3 inhibition leads to a biphasic response, ultimately suppressing the oncogene GLI1 [1]. | Results in interrupted cell cycle progression and induced apoptosis in some cancer cells, suggesting a potential anti-cancer effect [1]. |
| Beta-Arrestin 2 (βArr2) Complex [2] | Indirectly inhibits GSK-3 by promoting a complex between βArr2 and protein kinase Akt [2]. | Represents a receptor-dependent signaling mechanism, contributing to lithium's behavioral effects and potential for systemic side effects. |
The following diagram illustrates the primary signaling pathways through which lithium exerts its molecular effects:
Preclinical research has explored lithium's potential as an adjunctive cancer therapy, primarily through its pro-apoptotic effects. The table below summarizes key experimental findings.
| Cancer Type | Experimental Model | Reported Outcome | Proposed Mechanism |
|---|---|---|---|
| Leukemia | Human NB4 cell line [1] | Promoted apoptosis [1] | Inhibition of GSK-3β [1] |
| Choroidal Melanoma | Human cell line [1] | Induced apoptosis via CHOP/NOXA/Mcl-1 axis [1] | GSK-3 inhibition [1] |
| Lung Carcinoma | Human A549 cell line [1] | Increased TRAIL-induced apoptosis [1] | GSK-3 inhibition [1] |
| Various Cancers | Cell lines (pancreas, liver, head/neck, stomach) [1] | Increased apoptosis [1] | GSK-3 inhibition [1] |
| Glioblastoma | Human clinical trial (n=7) [1] | Demonstrated increased survival in a drug cocktail [1] | Correlation with high GSK-3 activity and worse outcomes [1] |
| Neuroendocrine Tumors | Human clinical trial (n=13) [1] | No benefit, trial discontinued early [1] | Not specified |
Example Experimental Protocol (Apoptosis Assay): A typical in vitro protocol involves treating cancer cell lines (e.g., leukemia NB4 cells) with varying concentrations of lithium chloride (LiCl) [1]. After incubation (e.g., 24-72 hours), apoptosis is quantified using methods like:
Lithium carbonate is a cornerstone treatment for bipolar disorder, but its use requires careful clinical management due to a narrow therapeutic index [3]. The table below compares its profile with two newer antipsychotics, which are also used in treating bipolar disorder.
| Parameter | Lithium [3] | Vraylar (Cariprazine) [3] | Caplyta (Lumateperone) [3] |
|---|---|---|---|
| Drug Class | Mood stabilizer [3] | Atypical antipsychotic [3] | Atypical antipsychotic [3] |
| User Rating (Positive) | 66% (7.3/10) [3] | 49% (6.1/10) [3] | 56% (6.7/10) [3] |
| Common Side Effects | Tremor, thirst, nausea, weight gain [3] | Restlessness, sleepiness, vomiting [3] | Sleepiness [3] |
| Monitoring Needs | Required: Blood levels to avoid toxicity [3] | Routine clinical monitoring [3] | Routine clinical monitoring [3] |
| Therapeutic Half-Life | ~29 hours [3] | ~504 hours (extended due to active metabolites) [3] | ~18 hours [3] |
| Pregnancy Category | Category D (Evidence of risk) [3] | Summary unavailable [3] | Summary unavailable [3] |
| Cost (Without Insurance) | ~$0.13 per unit (300 mg generic) [3] | ~$49.85 per unit (1.5 mg) [3] | ~$55.94 per unit (42 mg) [3] |
A published organic synthesis procedure details the generation of 1-propynyllithium from an inexpensive precursor, (Z/E)-1-bromo-1-propene [1]. This method was used to synthesize a compound featuring a 4-pentynyl group, 6-phenylhex-2-yn-5-en-4-ol, with high efficiency [1].
The table below summarizes the key data from this procedure:
| Aspect | Details |
|---|---|
| Procedure | Generation of 1-propynyllithium from (Z/E)-1-bromo-1-propene and butyllithium in THF at -78°C, followed by reaction with trans-cinnamaldehyde [1]. |
| Reaction Workflow | The diagram below outlines the synthesis steps and their outcomes [1]: |
| Reported Yield | 92% after purification (for 6-phenylhex-2-yn-5-en-4-ol) [1]. |
| Key Advantage | Uses a commercially available, inexpensive starting material, providing an economical source of the 1-propynyl anion compared to using propyne gas [1]. |
Since a direct analysis for "Lithium 1-pentynyl-" is not available, here are some key points and alternative reagents you could consider for building a comparative guide:
To construct the comparison guide you need, I suggest the following steps:
CH₃CH₂CH₂C≡CLi), which is a homolog of 1-propynyllithium.
While direct data on Lithium 1-pentynyl derivatives is limited, research on other organolithium compounds demonstrates how steric and electronic effects influence their structure and reactivity. The table below summarizes key examples:
| Compound / System | Observed Steric/Electronic Effect | Experimental Evidence | Source |
|---|---|---|---|
| 4- & 2-Methylphenyl-lithium ((p)-TolLi & (o)-TolLi) | Steric effects influence solubility and solid-state structure (polymer formation). Electronic effects from substituents are discussed for related compounds. | Crystal structures determined via X-ray powder diffraction; (o)-TolLi crystallizes in a noncentrosymmetric space group. | [1] |
| Lithium-ion solvation in engineered ether solvents | Both steric (bulky alkyl chains) and electronic (fluorination) effects tailor Li+ solvation structure, coordination strength, and ion transport. | Analysis via molecular dynamics simulations; examines stability, ion transport, and solvation behavior. | [2] |
| Synthesis of Indane-4-carboxylate (10) | Procedure involves a lithium-iodine exchange and lithiation steps, relevant to handling lithium-alkynyl species. | A five-step, one-pot process using tert-butyllithium (t-BuLi) at -78 °C, followed by trapping with ethyl chloroformate. | [3] |
| Pentacene Derivatives (for context) | Steric: Bulky Tr* groups used for "shielding". Electronic: Fluorination increases stability by altering electron cloud. | Stability assessed by monitoring degradation (UV-vis spectroscopy) in solution under ambient light. | [4] |
Although a specific protocol for Lithium 1-pentynyl derivatives is not provided, the following methodologies from the search results are highly relevant for characterizing such compounds.
t-BuLi at -78 °C in a one-pot process, culminating in trapping with an electrophile [3].The diagram below illustrates the logical relationship between the modification of a lithium derivative, the resulting steric and electronic effects, and their downstream consequences, as informed by the broader literature.
Given the lack of direct data, I suggest these approaches to create a comprehensive guide:
"lithium 1-pentynyl" crystal structure or "pentynyllithium" synthesis.